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molecular formula C8H13NO3 B8697352 N-Methoxy-N-methyl-3-oxocyclopentanecarboxamide

N-Methoxy-N-methyl-3-oxocyclopentanecarboxamide

Cat. No. B8697352
M. Wt: 171.19 g/mol
InChI Key: DHFFXBUMUIIWNB-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

To a solution of N-methoxy-N-methyl-3-oxocyclopentanecarboxamide (2.43 g, 14.19 mmol) in 30 mL toluene under nitrogen was added deoxo-fluor® (7.05 mL, 38.3 mmol) followed by trifluoroacetic acid (0.219 mL, 2.84 mmol). The reaction was sealed and heated to 40° C. overnight. The reaction mixture was cooled, diluted with Et2O, cooled to 0° C. in an ice bath and quenched slowly with 75 mL 2N NaOH with rapid stirring. The aq. Layer was separated and extracted once with Et2O. The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Purified by silica gel chromatography (50% EA/hexanes) gave (rac)-3,3-difluoro-N-methoxy-N-methylcyclopentanecarboxamide as a light yellow oil. 1H NMR (400 MHz, CDCl3-d) δ ppm 3.71 (s, 3 H), 3.29-3.43 (m, 1 H), 3.21 (s, 3 H), 2.17-2.54 (m, 3 H), 1.93-2.15 (m, 3 H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.219 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:12])[C:4]([CH:6]1CC[C:8](=O)[CH2:7]1)=[O:5].COCCN(S(F)(F)F)CCOC.F[C:27]([F:32])([F:31])[C:28](O)=O>C1(C)C=CC=CC=1.CCOCC>[F:31][C:27]1([F:32])[CH2:8][CH2:7][CH:6]([C:4]([N:3]([O:2][CH3:1])[CH3:12])=[O:5])[CH2:28]1

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
CON(C(=O)C1CC(CC1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.219 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched slowly with 75 mL 2N NaOH with rapid stirring
CUSTOM
Type
CUSTOM
Details
The aq. Layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once with Et2O
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purified by silica gel chromatography (50% EA/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)N(C)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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